N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating a chlorobenzyl group, an isopropylpiperidinyl moiety, and an oxalamide linkage, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps:
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Formation of the Piperidine Derivative: : The initial step involves the synthesis of the 1-isopropylpiperidin-4-ylmethylamine. This can be achieved through the alkylation of piperidine with isopropyl halides under basic conditions.
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Synthesis of the Chlorobenzyl Intermediate: : The 2-chlorobenzylamine is synthesized by the reduction of 2-chlorobenzonitrile using hydrogenation or other suitable reducing agents.
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Coupling Reaction: : The final step involves the coupling of the 1-isopropylpiperidin-4-ylmethylamine with the 2-chlorobenzylamine using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower the activation energy and increase the reaction rate.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can modify the functional groups, such as reducing the oxalamide linkage to amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is not fully elucidated but may involve:
Molecular Targets: Binding to specific receptors or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorobenzyl)-N2-(methyl)oxalamide: Lacks the piperidine moiety, potentially altering its biological activity.
N1-(2-fluorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide: Substitution of chlorine with fluorine may affect its reactivity and binding properties.
Uniqueness
N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-13(2)22-9-7-14(8-10-22)11-20-17(23)18(24)21-12-15-5-3-4-6-16(15)19/h3-6,13-14H,7-12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUXQJMRWPTRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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